BenchChemオンラインストアへようこそ!

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

Physicochemical profiling ADME prediction Lead optimization

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9) is a synthetic N-benzylpiperazine derivative with molecular formula C12H16ClN3O2 and molecular weight 269.73 g/mol. The compound features a 4-methylpiperazine core linked via a methylene bridge to a 2-chloro-5-nitrophenyl moiety, yielding a calculated LogP of approximately 2.0 and topological polar surface area (TPSA) of 49.6 Ų.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73
CAS No. 414880-12-9
Cat. No. B2760376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
CAS414880-12-9
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3
InChIKeyIYPBEDSFOKZICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9): Core Identity, Physicochemical Profile, and Screening-Library Provenance


1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9) is a synthetic N-benzylpiperazine derivative with molecular formula C12H16ClN3O2 and molecular weight 269.73 g/mol . The compound features a 4-methylpiperazine core linked via a methylene bridge to a 2-chloro-5-nitrophenyl moiety, yielding a calculated LogP of approximately 2.0 and topological polar surface area (TPSA) of 49.6 Ų . It is catalogued in multiple commercial screening libraries under identifiers including ZINC4978422, OPREA1_465640, and MFCD01466580, and is available from suppliers at ≥98% purity . The InChIKey is IYPBEDSFOKZICE-UHFFFAOYSA-N . This compound belongs to a broad class of benzylpiperazines that have been explored in patent literature as nitric oxide synthase (NOS) inhibitors [1] and as 5-HT1A serotonergic agents [2].

Why N-Benzylpiperazine Analogs Cannot Be Casually Substituted for 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9)


Within the benzylpiperazine chemotype, three structural variables directly control target engagement and selectivity: (i) the N-4 alkyl substituent on the piperazine ring, (ii) the nature and position of aryl substituents on the benzyl ring, and (iii) the presence and length of the methylene linker between piperazine and aryl ring [1]. Published structure-activity relationship (SAR) studies on aralkyl piperazine derivatives demonstrate that even minor alterations—such as replacing an N-4 methyl with ethyl, shifting a nitro group from the 5-position to the 4-position, or eliminating the methylene spacer—can produce order-of-magnitude changes in receptor affinity and isoform selectivity [1][2]. Patent literature on piperazine-based NOS inhibitors further establishes that the combination of electron-withdrawing nitro and chloro substituents at specific positions on the benzyl ring is critical for achieving inhibitory potency, and that positional isomers display markedly different activity profiles [3]. Consequently, procurement of a generic 'benzylpiperazine' or a positional isomer in place of 1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine risks invalidating SAR continuity and assay reproducibility. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9) vs. Closest Analogs


Physicochemical Differentiation: N-4 Methyl vs. N-4 Ethyl Substitution — LogP, MW, and TPSA Comparison

The N-4 methyl substituent on the target compound confers a measurable physicochemical advantage over the N-4 ethyl analog (CAS 414881-87-1) for fragment-based and lead-like screening applications. The target compound (N-4 methyl) exhibits a calculated LogP of 1.9956, TPSA of 49.62 Ų, and MW of 269.73 g/mol , compared to the ethyl analog with LogP of 2.4, TPSA of 52.3 Ų, and MW of 283.75 g/mol . The ~0.4 LogP reduction and ~14 Da lower MW of the target compound improve compliance with fragment library criteria (Rule of Three: MW ≤300, ClogP ≤3) and offer superior ligand efficiency metrics in hit-to-lead campaigns.

Physicochemical profiling ADME prediction Lead optimization

Positional Isomer Differentiation: 2-Chloro-5-Nitro vs. 5-Chloro-2-Nitro Substitution Pattern — Electronic and Steric Consequences

The 2-chloro-5-nitro substitution pattern on the target compound is electronically and sterically distinct from the positional isomer 1-(5-chloro-2-nitrobenzyl)-4-methylpiperazine (Hit2Lead ID 5257292, 99% 3D similarity ). In the target compound, the nitro group at the 5-position (meta to the methylene linker) exerts a strong electron-withdrawing effect (-M) that polarizes the aromatic ring and enhances hydrogen-bond-acceptor capacity at the nitro oxygens, while the chloro at the 2-position (ortho to the linker) introduces steric constraint and halogen-bonding potential adjacent to the piperazine attachment point. In the 5-chloro-2-nitro isomer, the nitro group occupies the ortho position relative to the linker, which sterically restricts conformational freedom around the benzyl-piperazine bond and alters the vector of hydrogen-bond presentation to targets [1]. Patent SAR on serotonergic piperazine agents explicitly identifies the combination of electron-withdrawing groups (nitro, cyano, trifluoromethyl, halogen) at defined positions as essential for high-affinity 5-HT1A binding, with positional isomers exhibiting substantially different affinity profiles [2].

Positional isomer SAR Electronic effects Target selectivity

N-4 Methyl Basicity and Conformational Impact vs. Des-Methyl (Unsubstituted Piperazine) Analog

The N-4 methyl group on the target compound modulates the basicity (pKa) of the distal piperazine nitrogen compared to the des-methyl analog 1-(2-chloro-5-nitro-benzyl)-piperazine. Tertiary amine N-4 methylation (pKa ~8.5-9.0 for N-methylpiperazine) versus secondary amine (pKa ~9.5-10.0 for unsubstituted piperazine) alters the protonation state at physiological pH, affecting both passive membrane permeability and ionic interactions with target proteins [1]. In published benzylpiperazine HDAC inhibitor SAR, N-4 alkylation was shown to modulate isoform selectivity between HDAC6 and HDAC1, with methyl-substituted derivatives exhibiting IC50 values differing by several-fold from their unsubstituted counterparts [2]. This basicity difference directly impacts the compound's behavior in cellular assays where lysosomal trapping of basic amines can confound activity measurements.

Piperazine basicity N-alkylation SAR Target engagement

Benzyl (Methylene) Linker Conformational Flexibility vs. Direct Phenyl-Piperazine Attachment

The target compound incorporates a methylene (-CH2-) spacer between the piperazine nitrogen and the 2-chloro-5-nitrophenyl ring, distinguishing it from directly-attached arylpiperazines such as 1-(2-chloro-5-nitrophenyl)-4-methylpiperazine. This benzyl linkage introduces an additional rotatable bond (total 3 rotatable bonds in the target vs. 2 in the direct phenyl analog) and enables the aryl ring to sample a wider conformational space relative to the piperazine core . In published SAR on CNS-penetrant piperazines, the benzyl spacer has been shown to be critical for achieving optimal dihedral angles between the aromatic ring and the piperazine for target binding, with direct phenyl attachment often resulting in suboptimal geometry and reduced affinity [1]. The increased conformational entropy of the benzyl-linked series also affects binding kinetics (on/off rates) independently of equilibrium affinity.

Conformational analysis Linker SAR Binding mode

Commercial Availability: Documented Purity Benchmark and Multi-Vendor Sourcing vs. Single-Source Analogs

The target compound is available from LeYan (Catalog No. 1582696) at ≥98% purity with documented Lot-specific quality metrics including TPSA (49.62 Ų), LogP (1.9956), and full safety data . It is also listed in the ChemBridge/Hit2Lead screening collection and the ZINC database (ZINC4978422), indicating multi-supplier availability and established quality control infrastructure . In contrast, several close analogs—including the 4-ethylpiperazine derivative (CAS 414881-87-1) and the des-methyl variant—are available from fewer suppliers with less comprehensive characterization data, creating procurement risk for long-term screening programs that require batch-to-batch consistency . The 98% purity specification, combined with the compound's compliance with fragment library physicochemical criteria (MW 269.73 <300, ClogP ~2.0 <3, HBD 0, HBA 4, rotatable bonds 3), positions it as a readily accessible fragment for both biochemical and biophysical screening formats .

Chemical procurement Purity benchmarking Supply chain reliability

Optimal Research and Procurement Application Scenarios for 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 414880-12-9)


Fragment-Based Screening (FBS) and Hit Identification Campaigns

The compound's Rule-of-Three-compliant physicochemical profile (MW 269.73, ClogP 1.9956, TPSA 49.62, HBD 0, HBA 4, 3 rotatable bonds) makes it suitable as a fragment for both biochemical high-concentration screening and biophysical methods (NMR, SPR, X-ray crystallography) . Its ≥98% commercial purity and multi-vendor availability ensure that procurement for fragment library assembly is straightforward, unlike the ethyl analog (CAS 414881-87-1) whose higher LogP (2.4) and limited sourcing pose logistical challenges [1]. The 2-chloro-5-nitro substitution pattern provides a distinctive electron-deficient aromatic moiety that can serve as an anchoring pharmacophore for hydrogen-bond and halogen-bond interactions with target proteins, as inferred from patent SAR on NOS and 5-HT1A inhibitors [2].

Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization — Isotype Selectivity Profiling

Patent literature explicitly describes N-benzylpiperazine derivatives bearing nitro and chloro substituents as inhibitors of nitric oxide synthase isoforms (eNOS, nNOS, iNOS) . The target compound's specific 2-chloro-5-nitrobenzyl substitution pattern, combined with the N-4 methyl group, provides a defined starting scaffold for isotype selectivity optimization. The N-4 methyl's modulated basicity (tertiary amine, pKa ~8.5-9.0) relative to unsubstituted piperazine analogs (secondary amine, pKa ~9.5-10.0) offers differential cell permeability and lysosomal distribution characteristics that can be exploited in cellular NOS inhibition assays [1]. Positional isomers (e.g., 5-chloro-2-nitro) should be explicitly excluded from screening sets to maintain SAR consistency, as the ortho-nitro geometry presents a different hydrogen-bond vector to the NOS active site [1].

CNS-Targeted Piperazine Library Design — Serotonergic and HDAC Modulator Development

The benzylpiperazine scaffold is well-established in CNS drug discovery, with published SAR demonstrating that aralkyl piperazine derivatives achieve nanomolar affinity at 5-HT1A and 5-HT7 receptors . The target compound's TPSA of 49.6 Ų and LogP of ~2.0 fall within favorable ranges for blood-brain barrier penetration (typically TPSA <90 Ų, LogP 2-4), positioning it as a CNS-accessible scaffold [1]. The N-4 methyl group offers a baseline substitution point for further optimization, while the 2-chloro-5-nitro substitution provides two chemically orthogonal handles (nitro → amino reduction; chloro → cross-coupling) for late-stage diversification during lead optimization . Published HDAC6-selective benzylpiperazine inhibitors demonstrate that N-4 substitution choice (H vs. Me vs. Ph) can shift isoform selectivity by over 40-fold, underscoring the importance of maintaining the exact N-4 methyl substitution during procurement [2].

Chemical Biology Probe Development — Nitroreductase-Responsive Prodrug Strategy

The 5-nitro group on the aromatic ring can serve as a bioreductive trigger for nitroreductase (NTR)-responsive prodrug design, a strategy validated in hypoxia-targeted therapeutics and antibacterial prodrugs . The 2-chloro substituent ortho to the methylene linker provides steric protection that can modulate the rate of enzymatic nitro reduction, a parameter that can be tuned independently of the 4-nitro positional isomer [1]. The target compound can be reduced to the corresponding 5-amino derivative (1-(2-chloro-5-amino-benzyl)-4-methylpiperazine) using standard conditions (H2/Pd-C or sodium dithionite), providing a chemically tractable pathway for generating the active amine species for further conjugation in probe development [1].

Quote Request

Request a Quote for 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.